molecular formula C15H16O2 B3051892 Ethyl 3-(1-naphthyl)propanoate CAS No. 36818-50-5

Ethyl 3-(1-naphthyl)propanoate

Cat. No.: B3051892
CAS No.: 36818-50-5
M. Wt: 228.29 g/mol
InChI Key: YREBQYMNCJOFML-UHFFFAOYSA-N
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Description

Ethyl 3-(1-naphthyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a 3-(1-naphthyl)propanoate moiety. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(1-naphthyl)propanoate can be synthesized through the esterification of 3-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1-naphthyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl propanoate
  • Methyl 3-(1-naphthyl)propanoate
  • Ethyl 2-naphthoate

Comparison: this compound is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. Compared to ethyl propanoate, it has a more complex structure and higher molecular weight, leading to different reactivity and applications. Mthis compound, on the other hand, differs by having a methyl group instead of an ethyl group, affecting its solubility and reactivity .

Properties

IUPAC Name

ethyl 3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREBQYMNCJOFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450128
Record name ethyl 3-(1-naphthyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36818-50-5
Record name ethyl 3-(1-naphthyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7 (12 g, 53.1 mmol) in 95% EtOH (180 mL) was hydrogenated over 10% Pd.C (600 mg) at room temperature using an H2 filled balloon (overnight). The reaction mixture was filtered and taken to dryness to give a 8 as a clear oil80 (11.9 g, 98%). 1H NMR (CDCl3) δ 8.05 (1H, d, J=7.8 Hz), 7.86 (1H, dd, J=2.7, 7.6 Hz), 7.75 (1H, d, J=7.6 Hz), 7.35˜7.58 (4H, m), 4.17 (2H, q, J=7.1 Hz), 3.44 (2H, t, J=8.1 Hz), 2.77 (2H, t, J=8.3 Hz), 1.26 93H, t, J=7.1 Hz).
Name
Quantity
12 g
Type
reactant
Reaction Step One
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Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred solution of 50 grams (0.25 mole) of 3-(naphth-1-yl) propanoic acid and 20 drops (catalyst) of concentrated sulfuric acid in 250 mL of ethanol was heated at reflux for about 24 hours. After this time the reaction mixture was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether, and the solution was washed with two 150 mL portions of an aqueous solution saturated with sodium bicarbonate and then with 150 mL of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 56.0 grams of ethyl 3-(naphth-1-yl)propanoate. The NMR spectrum was consistent with the proposed structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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